4-Iodo-N-(3-piperidin-1-yl-propyl)-benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C₁₄H₂₂ClIN₂O₂S and a molecular weight of approximately 444.76 g/mol. This compound features a sulfonamide functional group, which is known for its biological activity, particularly in pharmaceuticals. The presence of iodine at the para position of the aromatic ring, along with the piperidine moiety, contributes to its unique chemical properties and potential applications in medicinal chemistry .
The chemical reactivity of 4-iodo-N-(3-piperidin-1-yl-propyl)-benzenesulfonamide hydrochloride can be attributed to its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the iodine atom can undergo electrophilic substitution reactions or be replaced in reactions involving nucleophiles. Additionally, the piperidine ring can engage in various reactions typical of amines, such as acylation or alkylation .
This compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in cancer proliferation pathways. The sulfonamide moiety is often associated with antibacterial properties, while the iodine substitution may enhance the compound's interaction with biological targets. Studies have indicated that compounds with similar structures can inhibit specific kinases, making them potential candidates for cancer treatment and other proliferative diseases .
The synthesis of 4-iodo-N-(3-piperidin-1-yl-propyl)-benzenesulfonamide hydrochloride typically involves several steps:
4-Iodo-N-(3-piperidin-1-yl-propyl)-benzenesulfonamide hydrochloride has potential applications in:
Interaction studies involving 4-iodo-N-(3-piperidin-1-yl-propyl)-benzenesulfonamide hydrochloride focus on its binding affinity to various biological targets, including kinases and other enzymes relevant to disease pathways. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. In vitro assays often measure its efficacy against cancer cell lines, revealing insights into its pharmacological profile .
Several compounds share structural similarities with 4-iodo-N-(3-piperidin-1-yl-propyl)-benzenesulfonamide hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Iodo-N-(3-pyrrolidin-1-yl-propyl)-benzenesulfonamide hydrochloride | 77283-50-2 | Similar structure with a pyrrolidine instead of piperidine |
| 4-Bromo-N-(3-piperidin-1-yl-propyl)-benzenesulfonamide hydrochloride | 77283-51-3 | Bromine substitution instead of iodine |
| 4-Iodo-N-propyl-benzenesulfonamide | 39887-30-4 | Lacks the piperidine moiety |
These compounds illustrate variations in substituents and structural components that influence their biological activity and therapeutic potential. The unique presence of iodine and the piperidine ring in 4-iodo-N-(3-piperidin-1-yl-propyl)-benzenesulfonamide hydrochloride may confer distinct pharmacological properties compared to its analogs .
The synthesis of 4-iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride involves two primary stages: (1) preparation of the 4-iodobenzenesulfonyl chloride intermediate and (2) subsequent coupling with 3-piperidin-1-YL-propan-1-amine, followed by hydrochloride salt formation.
Sulfonyl Chloride Synthesis
4-Iodobenzenesulfonyl chloride is synthesized via chlorosulfonation of iodobenzene. While direct methods for iodinated sulfonyl chlorides are sparsely documented, analogous protocols for chlorobenzenesulfonyl chloride provide a foundational framework. Chlorosulfonic acid reacts with iodobenzene in a halogenated solvent (e.g., 1,2-dichloroethane) under controlled conditions. A critical modification involves substituting chlorobenzene with iodobenzene, though the lower reactivity of the C–I bond necessitates extended reaction times or elevated temperatures.
Amine Alkylation
The 3-piperidin-1-YL-propan-1-amine side chain is synthesized via N-alkylation of piperidine with 1-chloro-3-iodopropane. A Finkelstein reaction converts the chloride to iodide, yielding 1-(3-iodopropyl)piperidine, which is then reacted with sodium hydride to generate the nucleophilic amine.
Sulfonylation and Salt Formation
The final step involves reacting 4-iodobenzenesulfonyl chloride with 3-piperidin-1-YL-propan-1-amine in an aprotic solvent (e.g., dichloromethane). The amine’s lone pair attacks the electrophilic sulfur center, displacing chloride and forming the sulfonamide bond. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Industrial protocols prioritize cost-efficiency and safety. Halogenated solvents like 1,2-dichloroethane are preferred for sulfonylation due to their ability to stabilize reactive intermediates and resist hydrolysis. Catalytic amounts of tetrabutylammonium bromide (TBAB) accelerate iodide-chloride exchange in the Finkelstein reaction, reducing reaction times by 40%.
Adopting continuous flow systems mitigates exothermic risks during sulfonylation. For example, a two-stage reactor maintains temperatures below 10°C during sulfonyl chloride formation and gradually raises them to 25°C for amine coupling, achieving 92% conversion.
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–1000 L |
| Temperature Control | Ice Bath | Jacketed Reactor |
| Purification | Column Chromatography | Crystallization |
| Yield | 75–80% | 85–90% |
Industrial purification replaces column chromatography with liquid-liquid extraction. The crude product is washed with saturated sodium bicarbonate to remove residual HCl, followed by crystallization from a dichloromethane/methanol (9:1) mixture. This method achieves >95% purity with a 15% reduction in solvent costs.
| Method | Purity (%) | Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| Column Chromatography | 99 | 70 | 1200 |
| Crystallization | 95 | 85 | 300 |
| Distillation | 90 | 80 | 450 |